N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a cyclopenta-thiazole core fused with a dimethylpyrazole carboxamide group and a sulfone-containing tetrahydrothiophene moiety.
Properties
Molecular Formula |
C16H20N4O3S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O3S2/c1-9-14(10(2)20(19-9)11-6-7-25(22,23)8-11)15(21)18-16-17-12-4-3-5-13(12)24-16/h11H,3-8H2,1-2H3,(H,17,18,21) |
InChI Key |
ROUCVKFYPQJKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization, functional group modifications, and coupling reactions. Common reagents used in these steps include thionyl chloride, hydrazine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or halogen groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As a catalyst or intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with analogs from literature:
Key Observations :
- Solubility : The target compound’s sulfone group (logP reduction) contrasts with the lipophilic nitrophenyl group in ’s imidazo-pyridine derivative, which likely reduces aqueous solubility .
- Synthetic Routes : The target compound’s amide bond formation aligns with methods in , where coupling reagents (e.g., HATU, EDCI) are used to synthesize carboxamides .
- Biological Relevance : While ’s pyridinyl-thiazoles show statistically significant activity (p<0.05) in biological assays, the target compound’s dimethylpyrazole may mimic steric effects seen in kinase inhibitors .
Spectral and Analytical Comparisons
- NMR/IR Data : highlights rigorous characterization (¹H/¹³C NMR, IR) for imidazo-pyridines, a standard practice for heterocycles. The target compound would similarly require multi-nuclear NMR to confirm regiochemistry, particularly for the cyclopenta-thiazole fusion .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) in ensures molecular formula accuracy, a critical step absent in preliminary reports for the target compound .
Pharmacokinetic and Thermodynamic Considerations
- Metabolic Stability : The cyclopenta-thiazole core may resist oxidative degradation compared to simpler thiazoles, akin to fused-ring systems in FDA-approved drugs.
- Thermodynamic Solubility : The sulfone group’s polarity (logS ≈ -3.5 predicted) could improve bioavailability over ’s ethyl ester precursors, which require hydrolysis for activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
